N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide
Description
N-(1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound is characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4,5-trioxo-8H-pyrido[2,3-d]pyrimidin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-5(16)12-7-4-6(17)8-9(13-7)14(2)11(19)15(3)10(8)18/h4H,1-3H3,(H2,12,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOZDVBDUKWAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=O)C2=C(N1)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as aminopyrimidines, under acidic or basic conditions. Subsequent steps may include methylation, oxidation, and acetylation to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide may be studied for its interactions with biological macromolecules, such as enzymes and receptors. It can serve as a probe to understand biological processes and pathways.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets can be explored for the development of new drugs. Research may focus on its efficacy and safety in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact mechanism may vary depending on the context in which the compound is used, such as in therapeutic applications or chemical synthesis.
Comparison with Similar Compounds
Trametinib
Other pyrido[2,3-d]pyrimidines
Uniqueness: N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide stands out due to its specific structural features and reactivity
Biological Activity
N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide is a compound with notable biological activity. This article explores its chemical properties, synthesis methods, and various biological effects supported by research findings.
- Molecular Formula : C11H12N4O4
- Molecular Weight : 264.24 g/mol
- CAS Number : 131527-07-6
The compound belongs to the class of N-arylacetamides and is characterized by a complex heterocyclic structure that contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include forming key intermediates like 2-chloro-N-(p-tolyl)acetamide followed by azidation processes. The final product can be crystallized from ethanol-water mixtures yielding high purity .
Biological Activity
This compound exhibits various biological activities:
Antimicrobial Activity
Research indicates that compounds similar to this one have shown significant antimicrobial properties against a range of pathogens. In vitro studies demonstrated effective inhibition of bacterial growth at specific concentrations.
Anticancer Properties
Some studies have suggested potential anticancer activity. For instance:
- Case Study : A study on related compounds demonstrated apoptosis induction in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to interact with DNA and RNA synthesis has been highlighted as a potential mechanism for its anticancer effects .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms or cells.
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Effective against Gram-positive bacteria | Disc diffusion method |
| Study 2 | Induced apoptosis in breast cancer cell lines | Flow cytometry and Western blot analysis |
| Study 3 | Inhibition of dihydrofolate reductase enzyme | Enzyme kinetics assays |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide?
- Methodology : Multi-step synthesis typically involves cyclocondensation of pyrimidine precursors with acetamide derivatives under reflux conditions. For example, analogous compounds are synthesized via refluxing intermediates in ethanol or chloroform, monitored by TLC for reaction completion . Critical steps include the introduction of the trioxo-hexahydropyrido moiety and subsequent acetylation. Purification often requires recrystallization from ethanol/dioxane mixtures (2:3) to achieve >70% yields .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H NMR : Identifies methyl groups (δ ~2.10–2.50 ppm) and aromatic protons (δ ~7.37–7.47 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (C=O at ~1,690–1,730 cm⁻¹) and NH stretches (~3,390 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity .
Q. How can solubility and stability profiles be optimized for in vitro assays?
- Methodology :
- Solubility : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4). Adjust co-solvents (e.g., PEG-400) to enhance dissolution.
- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (4–40°C). Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites contributing to discrepancies .
- Dose-Response Refinement : Perform interspecies scaling (e.g., allometric modeling) to reconcile efficacy thresholds .
Q. What experimental designs are suitable for elucidating structure-activity relationships (SAR) in enzyme inhibition?
- Methodology :
- Targeted Mutagenesis : Modify key residues (e.g., catalytic sites) in recombinant enzymes to test binding dependencies.
- X-ray Crystallography : Resolve ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonding with the trioxo-pyrido core) .
- Free Energy Calculations : Use molecular dynamics (MD) simulations to quantify binding affinities of structural analogs .
Q. How can computational methods predict off-target interactions for this compound?
- Methodology :
- Docking Studies : Screen against databases like ChEMBL or PDB using Glide or AutoDock Vina. Prioritize targets with high shape complementarity to the pyrido-pyrimidinone scaffold .
- Machine Learning Models : Train on kinase inhibition datasets to predict polypharmacology risks .
Data Contradiction and Validation
Q. How to address inconsistencies in reported IC₅₀ values across different assay platforms?
- Methodology :
- Assay Standardization : Replicate experiments using uniform protocols (e.g., ATP concentration in kinase assays).
- Control Normalization : Include reference inhibitors (e.g., staurosporine) to calibrate inter-lab variability.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements .
Tables of Key Data
Table 1 : Representative Synthetic Yields and Conditions for Analogous Compounds
| Reaction Step | Conditions | Yield (%) | Characterization Method | Reference |
|---|---|---|---|---|
| Cyclocondensation | Reflux, ethanol, 12 h | 73 | TLC, NMR | |
| Acetylation | Pyridine, acetyl chloride, RT, 7 h | 68 | IR, Elemental Analysis |
Table 2 : Common Biological Targets for Pyrido-Pyrimidinone Derivatives
| Target Class | Example Target | Assay Type | Key Interaction | Reference |
|---|---|---|---|---|
| Kinases | EGFR | Fluorescence polarization | Trioxo core binds ATP pocket | |
| Enzymes | Dihydrofolate reductase | Spectrophotometric | Competitive inhibition via pyrimidine mimicry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
